molecular formula C13H16BClF2O2 B6167938 2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2744224-88-0

2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6167938
CAS RN: 2744224-88-0
M. Wt: 288.5
InChI Key:
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Description

The compound “2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound contains a phenyl ring substituted with a chloro group and a difluoromethyl group. It also contains a dioxaborolane ring, which is a cyclic structure containing boron, oxygen, and carbon atoms .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, including cross-coupling reactions, homologation reactions, and conversions to other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of electronegative atoms like fluorine and chlorine could increase the compound’s polarity .

Mechanism of Action

The exact mechanism of action would depend on the specific reaction in which the compound is involved. In Suzuki-Miyaura cross-coupling reactions, boronic esters typically act as the nucleophile, reacting with an electrophilic halide or pseudohalide .

Future Directions

The use of boronic esters in organic synthesis is a well-established and active area of research. Future directions could include the development of new synthetic methods involving this compound, or its use in the synthesis of new materials or bioactive compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 5-chloro-2-(difluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "5-chloro-2-(difluoromethyl)phenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-(difluoromethyl)phenylboronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 or Pd2(dba)3 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid material.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2744224-88-0

Product Name

2-[5-chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C13H16BClF2O2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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